molecular formula C12H11NO3 B8796036 4-Isoxazolecarboxylicacid,3-methyl-5-(3-methylphenyl)-(9CI) CAS No. 354222-12-1

4-Isoxazolecarboxylicacid,3-methyl-5-(3-methylphenyl)-(9CI)

Cat. No.: B8796036
CAS No.: 354222-12-1
M. Wt: 217.22 g/mol
InChI Key: SEZVOPBKPNUWQV-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxylicacid,3-methyl-5-(3-methylphenyl)-(9CI) is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxylicacid,3-methyl-5-(3-methylphenyl)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic conditions to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylicacid,3-methyl-5-(3-methylphenyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Isoxazolecarboxylicacid,3-methyl-5-(3-methylphenyl)-(9CI) has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylicacid,3-methyl-5-(3-methylphenyl)-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isoxazolecarboxylicacid,3-methyl-5-phenyl: Lacks the additional methyl group on the phenyl ring.

    4-Isoxazolecarboxylicacid,5-(3-methylphenyl): Lacks the methyl group on the isoxazole ring.

Uniqueness

4-Isoxazolecarboxylicacid,3-methyl-5-(3-methylphenyl)-(9CI) is unique due to the presence of both methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties compared to similar compounds.

Properties

CAS No.

354222-12-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-methyl-5-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-9(6-7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15)

InChI Key

SEZVOPBKPNUWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NO2)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylate (183 mg) was dissolved in tetrahydrofuran/distilled water=4/1 (2 ml). Lithium hydroxide (66.5 mg) was added at room temperature, and the mixture was stirred at that temperature for 20 hours. After the completion of the reaction, 5%-aqueous hydrochloric acid was added to acidify the system, and the reaction product was extracted by liquid separation using chloroform and washed with saturated aqueous solution of sodium chloride. The product was dried over sodium sulfate to concentrate and the residue was dried using a vacuum pump. Thus, a useful intermidiate, i.e., 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylic acid (169 mg, yield 98%) was obtained.
Name
Methyl 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylate
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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